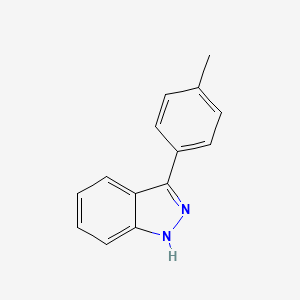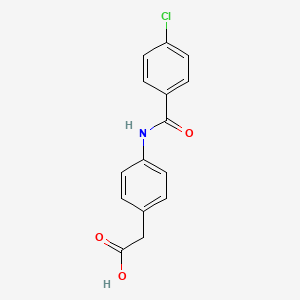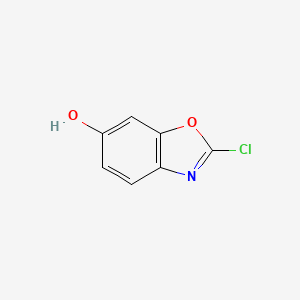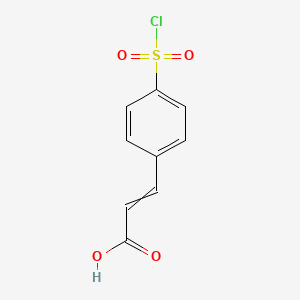
4-CHLOROSULFONYLCINNAMIC ACID
Descripción general
Descripción
4-CHLOROSULFONYLCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is known for its reactivity and is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROSULFONYLCINNAMIC ACID typically involves the chlorosulfonation of phenylacrylic acid. The reaction is carried out by treating phenylacrylic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLOROSULFONYLCINNAMIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenylacrylic acids.
Aplicaciones Científicas De Investigación
4-CHLOROSULFONYLCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-CHLOROSULFONYLCINNAMIC ACID involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorosulfonyl-phenyl)-propanoic acid
- 4-Chlorosulfonyl-dihydrocinnamic acid
Uniqueness
4-CHLOROSULFONYLCINNAMIC ACID is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds with propanoic acid or dihydrocinnamic acid structures. This uniqueness makes it valuable in specific chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H7ClO4S |
|---|---|
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
3-(4-chlorosulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) |
Clave InChI |
ZGGPGWYMMZNPOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
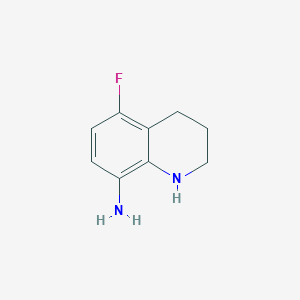
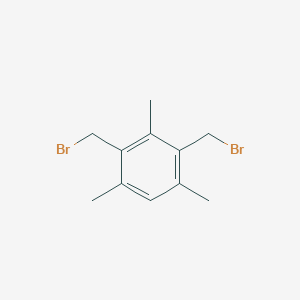
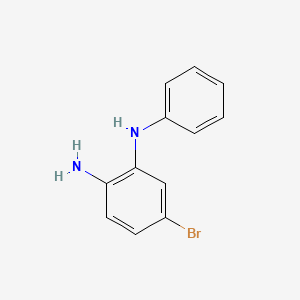
![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)

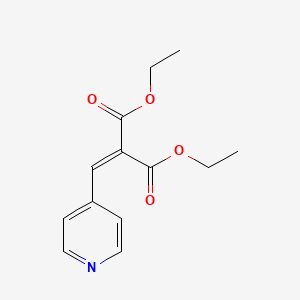
![1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine](/img/structure/B8789469.png)
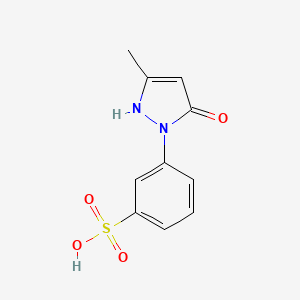
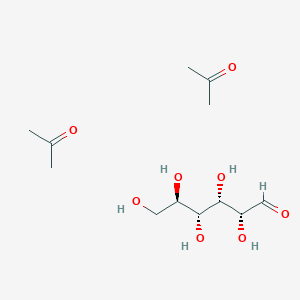

![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)
